molecular formula C19H21ClN2O B8425590 2-(2-Dimethylaminoethoxy)-3-phenylquinoline hydrochloride CAS No. 89110-99-6

2-(2-Dimethylaminoethoxy)-3-phenylquinoline hydrochloride

Cat. No. B8425590
CAS RN: 89110-99-6
M. Wt: 328.8 g/mol
InChI Key: JBSUQZRJPWKBTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Dimethylaminoethoxy)-3-phenylquinoline hydrochloride is a useful research compound. Its molecular formula is C19H21ClN2O and its molecular weight is 328.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Dimethylaminoethoxy)-3-phenylquinoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Dimethylaminoethoxy)-3-phenylquinoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

89110-99-6

Product Name

2-(2-Dimethylaminoethoxy)-3-phenylquinoline hydrochloride

Molecular Formula

C19H21ClN2O

Molecular Weight

328.8 g/mol

IUPAC Name

N,N-dimethyl-2-(3-phenylquinolin-2-yl)oxyethanamine;hydrochloride

InChI

InChI=1S/C19H20N2O.ClH/c1-21(2)12-13-22-19-17(15-8-4-3-5-9-15)14-16-10-6-7-11-18(16)20-19;/h3-11,14H,12-13H2,1-2H3;1H

InChI Key

JBSUQZRJPWKBTP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=NC2=CC=CC=C2C=C1C3=CC=CC=C3.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Dimethylaminoethanol (1.07 g.) was added dropwise to a suspension of sodium hydride (0.56 g. of a 50% w/w dispersion in mineral oil) in dimethylformamide (25 ml.) at 0°-5°. When all the hydrogen had evolved, 2-chloro-3-phenylquinoline (2.5 g.) was added and the mixture was stirred and heated at 75° for 12 hours. The mixture was then cooled to ambient temperature, poured into ice-water (500 ml.), and extracted with ethyl acetate (5×100 ml.). The ethyl acetate extract was washed successively with water (50 ml.) and saturated brine (50 ml.), and then dried (MgSO4). The solvent was evaporated under reduced pressure (approx. 15 mm.) and the residual oil was chromatographed on basic alumina (100 g.; Brockmann Grade III), eluted with increasing concentrations of chloroform in petroleum ether. The eluate obtained with 10% v/v chloroform in petroleum ether was evaporated. The residual oil was dissolved in diethyl ether (100 ml.), and ethereal hydrogen chloride was added until precipitation was complete The mixture was filtered and the solid residue was crystallised from ethanol-diethyl ether to give 2-(2-dimethylaminoethoxy)-3-phenylquinoline hydrochloride, m.p. 155°-7°.
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five

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